

trifluridine mechanism of action DNA incorporation

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Compound Focus: Trifluridine

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Core Mechanism: DNA Incorporation

Trifluridine's cytotoxicity is primarily driven by the incorporation of its active metabolite, FTD triphosphate (F_3dTTP), into DNA, which leads to DNA dysfunction and cell death. The table below summarizes the key steps and players in this process.

Process Stage	Key Proteins/Enzymes	Role in FTD Action	Key Findings from Research
Cellular Uptake	ENT1, ENT2 (SLC29A1, SLC29A2) [1]	Mediates cellular influx of FTD [1].	FTD is transported via both hENT1 and hENT2 [1].
Phosphorylation	Thymidine Kinase 1 (TK1) [1]	Phosphorylates FTD to FTD monophosphate (F_3dTMP) [1].	TK1 shows a higher catalytic efficiency for FTD than for FdUrd, favoring FTD activation [1].
Triphosphate Formation	Thymidylate Kinase, Nucleoside Diphosphate Kinase [2]	Converts F_3dTMP to the active DNA substrate, F_3dTTP [2].	-

Process Stage	Key Proteins/Enzymes	Role in FTD Action	Key Findings from Research
DNA Incorporation	DNA Polymerase α [1]	Incorporates F ₃ dTTP into DNA opposite adenine [1].	FTD is incorporated into DNA with significantly higher efficiency than FdUrd (a 5-FU metabolite) [1].
Metabolic Advantage	deoxyUTPase (DUT) [1]	Degrades dUTP and FdUTP (5-FU metabolite) but does not recognize or degrade F ₃ dTTP [1].	DUT's inability to degrade F ₃ dTTP allows for its accumulation and extensive DNA incorporation [1].

Quantitative Data on DNA Incorporation

The extent of FTD incorporation into DNA is dose-dependent and correlates with its cytotoxic effects, as shown in both preclinical and clinical settings.

Model System	Experimental Context	Key Quantitative Findings	Source / Correlation
In Vitro (HCT116 cells)	1 μ M FTD for 24 hours [1]	FTD incorporated into DNA with higher efficiency than FdUrd [1].	Direct measurement of radiolabeled nucleosides in DNA [1].
Mouse Xenograft	Multiple oral doses of TAS-102 (FTD/TPI) [3]	TFT concentration in tumor and white blood cell DNA increased dose-dependently [3].	Correlated with antitumor activity and body weight change [3].
Clinical (Patient PBMCs)	mCRC patients on standard TAS-102 regimen [4]	Percentage of FTD-positive PBMCs increased during drug administration and decreased during the cessation period [4].	Detection via anti-BrdU antibodies; potential for monitoring drug exposure [4].

Experimental Protocols for Detection

Measuring FTD Incorporation into DNA (Liquid Scintillation Counting)

This protocol is used to quantify the absolute amount of FTD incorporated into genomic DNA [1].

- **Cell Culture & Treatment:** Seed cells (e.g., HCT116) and culture overnight. Treat with a drug mixture containing a known concentration of tritium-labeled (^3H) FTD [1].
- **DNA Extraction:** At designated time points, harvest cells and extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) [1].
- **Quantification & Measurement:**
 - Determine DNA concentration using a fluorescent assay (e.g., Qubit dsDNA BR Assay).
 - Dissolve DNA samples in liquid scintillation fluid.
 - Measure radioactivity with a liquid scintillation counter (e.g., Tri-Carb 2900TR).
- **Data Analysis:** Calculate the amount of incorporated FTD (e.g., in pmol) per microgram of DNA based on the specific activity of the radiolabeled FTD [1].

Detecting FTD Incorporation via Immunological Methods

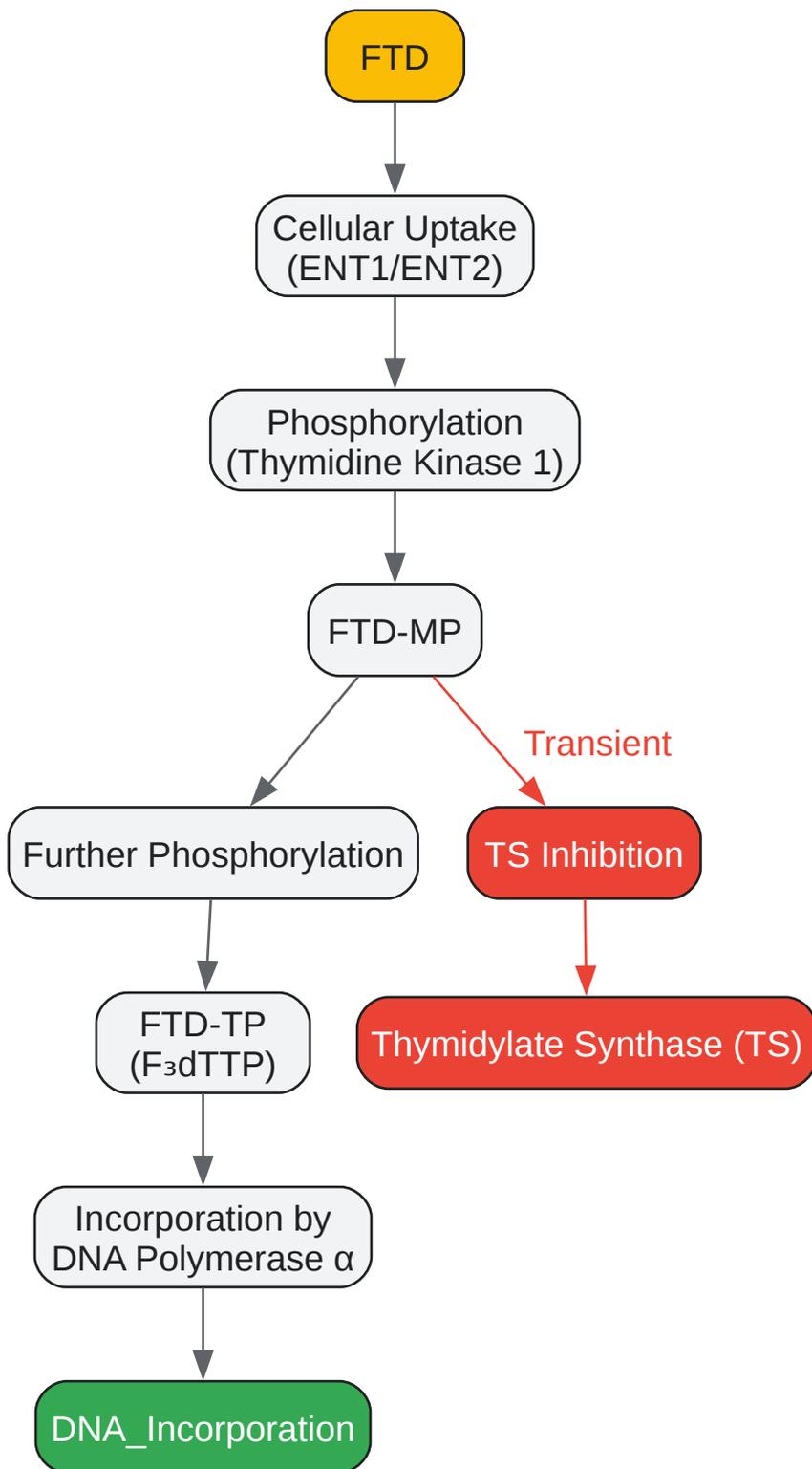
This method leverages the cross-reactivity of specific anti-BrdU antibodies with FTD incorporated into DNA, allowing for visualization and quantification in cells and tissues [2].

- **Cell Staining for Flow Cytometry (FACS)**
 - **Fixation & Permeabilization:** Treat cells with FTD, then fix and permeabilize using standard protocols (e.g., ethanol fixation).
 - **DNA Denaturation:** Denature DNA with HCl (e.g., 2M HCl for 20-30 minutes) to expose the incorporated FTD for antibody binding.
 - **Antibody Staining:** Incubate with a primary anti-BrdU antibody (e.g., Clone B44 or 3D4), followed by a fluorescently-labeled secondary antibody.
 - **Analysis:** Analyze cells using a flow cytometer. FTD-positive cells will be predominantly in S-phase [2].
- **Immunohistochemistry (IHC) on Tissue Sections**
 - **Tissue Preparation:** Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
 - **Antigen Retrieval & Denaturation:** Perform antigen retrieval, followed by DNA denaturation with HCl or other methods.

- **Antibody Incubation & Detection:** Incubate with an anti-BrdU antibody (e.g., Clone 3D4) and detect using a standard IHC detection kit [2].
- **Imaging:** Visualize using a brightfield microscope. FTD incorporation is indicated by brown nuclear staining [4] [2].

Visualizing the Pathway and Workflow

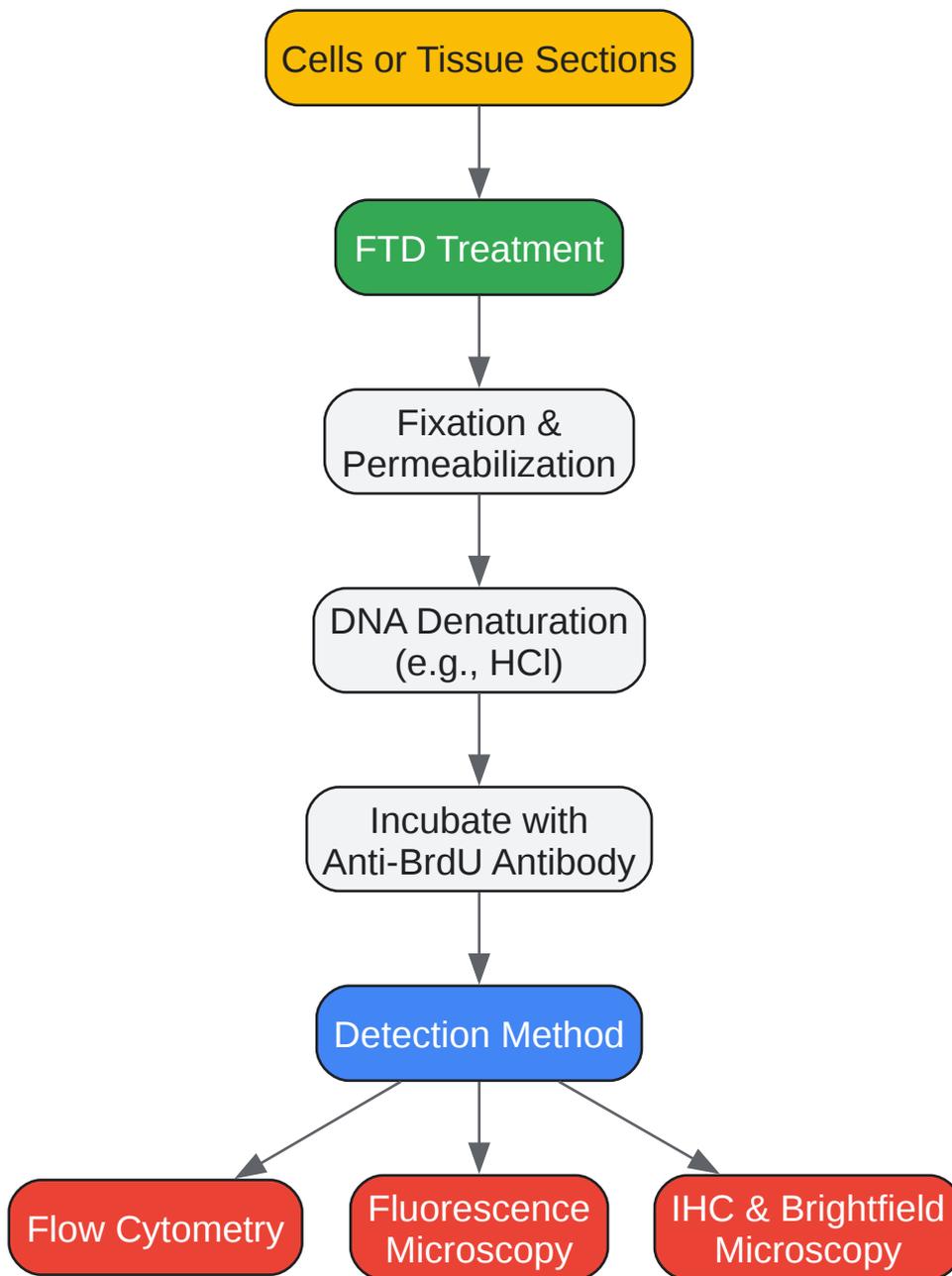
The following diagram illustrates the key metabolic pathway of **trifluridine**, highlighting its journey from cellular uptake to DNA incorporation.



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*Metabolic Pathway of **Trifluridine** (FTD) and Key Sites of Action.*

The workflow for detecting FTD incorporation using immunological methods is outlined below.



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Experimental Workflow for Detecting FTD Incorporation via Immunological Methods.

Emerging Mechanisms and Research Directions

Recent research has revealed that FTD's anti-tumor effects extend beyond DNA incorporation to include the induction of **ferroptosis**, a form of regulated cell death driven by iron-dependent lipid peroxidation [5].

- **Mechanism:** FTD/TPI promotes the ubiquitination and degradation of MDM2, leading to the stabilization and nuclear accumulation of the p53 protein. p53 then transcriptionally represses **SLC7A11**, a key component of the cystine/glutamate antiporter (system Xc⁻). This repression depletes glutathione and inactivates GPX4, ultimately resulting in lethal lipid peroxidation and ferroptosis [5].
- **Synergistic Potential:** Combining FTD/TPI with **sulfasalazine (SAS)**, an inhibitor of system Xc⁻, synergistically induces ferroptosis and enhances anti-tumor efficacy in patient-derived organoids and xenograft models. This suggests a promising new therapeutic strategy for colorectal cancer [5].

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